2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol
Description
Nomenclature and Structural Elucidation in Spirocyclic Chemistry
Spiro compounds are a class of molecules where two rings are connected by a single common atom, known as the spiro atom. youtube.com Their nomenclature is governed by specific IUPAC rules designed to unambiguously describe their complex three-dimensional structures. qmul.ac.ukacdlabs.com
The name 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol can be deconstructed as follows:
Spiro: This prefix indicates the presence of a spiro junction connecting two ring systems. acdlabs.com
[benzofuran...cyclopropan]: This part, enclosed in brackets, names the two ring systems that are joined at the spiro atom. The larger, more complex ring system (benzofuran) is typically named first.
-3,1'-: These numbers indicate the points of connection. The spiro atom is at position 3 of the benzofuran (B130515) ring system and position 1' of the cyclopropane (B1198618) ring. The prime (') distinguishes the numbering of the second ring system from the first. acdlabs.com
2H-: This prefix indicates that position 2 of the benzofuran ring bears a saturated carbon atom (an "indicated hydrogen").
-4-ol: This suffix denotes the presence of a hydroxyl (-OH) functional group at position 4 of the benzofuran ring system. youtube.com
The numbering of spirocyclic systems follows a clear path, typically starting in the ring adjacent to the spiro atom, proceeding around the smaller ring first, then through the spiro atom itself, and finally around the second ring. acdlabs.com This systematic naming convention is crucial for accurately identifying and differentiating between various isomers and derivatives within this chemical class.
Significance within Benzofuran and Cyclopropane Hybrid Systems
The potential importance of this compound in chemical research stems from the well-established value of its core components: the benzofuran moiety and the cyclopropane ring, brought together in a spirocyclic arrangement.
Benzofuran Scaffold: Benzofuran is a prominent heterocyclic core found in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netnih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. researchgate.net Derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govmdpi.com The fusion of a benzene (B151609) ring with a furan (B31954) ring creates a planar, aromatic system that can be readily functionalized to modulate its electronic and steric properties. researchgate.net
Cyclopropane Ring: The cyclopropane ring is the smallest possible carbocycle and is characterized by significant ring strain. This strain imparts unique chemical reactivity and a rigid, three-dimensional geometry. In medicinal chemistry, cyclopropane rings are often used as conformationally restricted bioisosteres for other groups, such as double bonds or gem-dimethyl groups. Their introduction into a molecule can lead to improved metabolic stability, binding affinity, and cell permeability. researchgate.net
The Spirocyclic Hybrid: The spiro-fusion of a benzofuran and a cyclopropane ring creates a rigid, three-dimensional scaffold that projects substituents into well-defined regions of space. This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. The spirocyclic nature increases the fraction of sp³-hybridized carbons, a molecular characteristic often correlated with improved clinical success rates for drug candidates.
Evolution of Research on Spiro[benzofuran-cyclopropane] Scaffolds
While specific studies on this compound are sparse, research on related spiro[benzofuran] structures demonstrates a long-standing and evolving interest in this class of compounds. The exploration of these scaffolds has progressed from initial synthetic reports to the development of sophisticated catalytic methods and evaluation for a range of modern therapeutic targets.
Early research, dating back to the 1980s, identified the potential of these hybrid systems. A notable 1984 study described the synthesis of spiro[benzofuran-2(3H),1'-cyclopropan]-3-ones for evaluation as potential gastric antisecretory and anti-ulcer agents. nih.gov This work established an early interest in the biological properties of the benzofuran-cyclopropane combination.
In subsequent decades, research expanded to include different spiro-fused ring systems and more advanced synthetic strategies. For instance, methods have been developed for creating spiro[benzofuran-3(2H),4'-piperidines] and spiro[1-benzofuran-2,4'-piperidin]-3-ones, highlighting the utility of these scaffolds in generating libraries of compounds for drug discovery. nih.govcapes.gov.br More recently, electrochemical methods have been employed for the diastereoselective synthesis of complex spiro[benzofuran-2,2′-furan]-3-ones , showcasing the ongoing innovation in accessing these three-dimensional structures. researchgate.net A 2014 study reported that the reaction of 2-diazopropane (B1615991) with arylidene-benzofuranones could generate spirocyclopropane products, further expanding the synthetic toolkit for this scaffold. researchgate.net
This evolution indicates a clear trend: the initial exploration of fundamental structures has given way to the development of diverse and efficient synthetic methodologies aimed at producing structurally complex and functionally optimized molecules for various applications in medicinal chemistry.
Table 2: Selected Research on Related Spiro[benzofuran] Scaffolds
| Scaffold | Year | Research Focus | Reference |
|---|---|---|---|
| Spiro[benzofuran-2(3H),1'-cyclopropan]-3-ones | 1984 | Synthesis and evaluation as gastric antisecretory and anti-ulcer agents. | nih.gov |
| Spiro[benzofuran-3(2H),4'-piperidines] | 1984 | Report on a convergent and efficient synthesis of the scaffold. | capes.gov.br |
| Spiro[1-benzofuran-2,4'-piperidin]-3-one | 2005 | Synthesis of a novel scaffold and its derivatization for library synthesis. | nih.gov |
| Spirocyclopropanes from arylidene-benzofuranones | 2014 | Synthesis via reaction with 2-diazopropane. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2H-1-benzofuran-3,1'-cyclopropane]-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8/h1-3,11H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQGPIIENVIKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC3=CC=CC(=C23)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2h Spiro Benzofuran 3,1 Cyclopropan 4 Ol
Direct Synthesis of the Spiro[benzofuran-3,1'-cyclopropan]-4-ol Core
The direct formation of the spiro[benzofuran-3,1'-cyclopropan]-4-ol framework would involve the simultaneous or sequential construction of the cyclopropane (B1198618) and the dihydrobenzofuran ring systems in a highly controlled manner.
Multi-Step Reaction Sequences
A plausible multi-step approach would likely commence from a substituted phenol (B47542) or a pre-formed benzofuranone. A hypothetical pathway could involve the introduction of a suitable precursor for the cyclopropane ring at the 3-position of a benzofuran (B130515) derivative, followed by ring closure.
One-Pot and Cascade Annulation Strategies
Modern synthetic chemistry often favors one-pot or cascade reactions for their efficiency. A potential cascade annulation for this target could theoretically involve a domino reaction initiated by a Michael addition of a nucleophile to a suitably substituted coumarin (B35378) or chromone, followed by an intramolecular cyclopropanation. While iodine-catalyzed cascade annulations have been successfully employed for creating spirocyclic benzofuran-furocoumarins from 4-hydroxycoumarins and aurones, a similar strategy for a spiro-cyclopropane derivative has not been reported.
Synthesis from Precursor Compounds
Building the target molecule from readily available benzofuran or cyclopropane starting materials represents a more conventional and likely approach.
Routes Involving Benzofuran Derivatives
The synthesis could potentially start from a 4-hydroxybenzofuran or a related derivative. The key challenge would be the introduction of the spiro-fused cyclopropane ring at the C3 position. One could envision a reaction sequence starting with the appropriate benzofuranone. For instance, the synthesis of spiro[benzofuran-2(3H),1'-cyclopropan]-3-ones has been reported, suggesting that the formation of a spiro-cyclopropane ring on a benzofuranone core is feasible. nih.gov Adapting this to the 3-spiro isomer and subsequent reduction of a ketone at the 4-position could yield the desired alcohol.
A summary of related synthetic approaches for different spiro[benzofuran] derivatives is presented below:
| Product | Starting Materials | Reaction Type | Reference |
| Spiro[benzofuran-3,3'-pyrroles] | Benzofuran-2,3-diones, Dimethyl acetylenedicarboxylate, N-bridgehead heterocycles | One-pot, three-component reaction | nih.gov |
| Spiro[benzofuran-3,1'-cyclopentanes] | (E)-alkene aniline | Tandem diazotization/Heck-Matsuda reaction | researchgate.net |
| Aminobenzofuran spiroindanone | ortho-Hydroxy α-aminosulfone, 2-bromo-1,3-indandione | Cascade cyclization | mdpi.com |
Approaches Utilizing Cyclopropane Building Blocks
An alternative strategy would involve starting with a pre-functionalized cyclopropane ring. A cyclopropyl-containing building block could be coupled with a suitable benzene (B151609) derivative, followed by the formation of the furan (B31954) ring. For example, a suitably substituted o-halophenol could be reacted with a cyclopropyl (B3062369) ketone or a related species, followed by an intramolecular cyclization to form the benzofuran ring.
Cross-Coupling and Cycloaddition Reactions
Cross-coupling and cycloaddition reactions are powerful tools for the construction of complex molecular architectures. A [3+2] cycloaddition reaction has been utilized to synthesize benzofuran spiro-2-pyrrolidine derivatives. mdpi.com While this demonstrates the utility of cycloadditions for creating spiro-benzofurans, a direct [2+1] cycloaddition to form the spiro-cyclopropane ring on a suitable benzofuran precursor is a more direct, though unreported, strategy for the target molecule.
Stereoselective Synthesis of 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol
Achieving control over the absolute and relative stereochemistry of the three-membered ring and the chiral spirocenter is paramount in the synthesis of this target molecule.
The enantioselective synthesis of spiro-cyclopropane benzofuranones is crucial for accessing enantiopure target compounds. Key strategies involve catalysis to create the stereogenic centers with high fidelity.
One of the most effective methods is the use of organocatalysis in cascade reactions. For instance, an organocatalytic one-pot cascade strategy has been developed for the asymmetric spirocyclopropylation of benzofuran-2-ones. nih.gov This approach utilizes a chiral aminocatalyst to activate substrates derived from allyl ethers, which then react with 3-bromobenzofuranones in a dynamic kinetic resolution process. This method yields highly functionalized chiral cyclopropanes with excellent enantioselectivity, often exceeding 99% ee. nih.gov The reaction proceeds through an in-situ generated iminium ion, which directs the stereoselective Michael addition and subsequent intramolecular cyclization to form the spiro-cyclopropane ring. nih.gov
In a different approach, chiral bifunctional catalysts, such as those derived from quinine (B1679958) or squaramide, have been employed in the synthesis of related spiro-benzofuran structures. rsc.orgrsc.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Lewis base interactions, facilitating highly stereocontrolled annulation reactions that lead to products with high enantiomeric ratios. rsc.orgnih.gov
Controlling the diastereoselectivity in the formation of the cyclopropane ring is essential for obtaining the desired isomer of this compound. This is often achieved through catalyst control or substrate-directed reactions.
A notable base-promoted formal [2+1] cycloaddition of benzofuran-derived oxadienes with bromomalonates has been shown to produce spirocyclopropanes with high diastereoselectivities (up to 91:9 dr). researchgate.net Similarly, a cesium carbonate-mediated [2+1] cycloaddition of benzofuran-derived azadienes with bromomalonate also proceeds with high diastereocontrol. acs.org
Substrate-directed approaches have also proven powerful. The inherent rigidity of a cyclopropyl core in a starting material can direct subsequent diastereoselective reactions on an adjacent alkenyl moiety. nih.gov For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives, where the hydroxyl group directs the approach of the reagent, can furnish products as a single diastereomer. nih.gov This principle can be applied to the synthesis of the target molecule, where the phenolic hydroxyl group at the 4-position of the benzofuran could direct the cyclopropanation of a suitable precursor.
Furthermore, biocatalytic methods have demonstrated exceptional diastereocontrol. Engineered myoglobin (B1173299) variants have been used to catalyze the cyclopropanation of benzofurans, affording tricyclic products with virtually perfect diastereoselectivity (>99.9% de). rochester.edu
Catalytic Innovations in Synthesis
Recent advances in catalysis have provided powerful new tools for constructing the spiro[benzofuran-cyclopropane] core with greater efficiency and selectivity.
Transition metals, particularly palladium, copper, and rhodium, are widely used for constructing benzofuran rings and for catalyzing cyclopropanation reactions. nih.govelsevier.com While important progress has been made using rhodium-based catalysts for the asymmetric cyclopropanation of benzofurans with donor-acceptor diazo reagents, these methods can be challenging when using more common acceptor-only diazoesters. rochester.edu
Palladium-catalyzed intramolecular Heck reactions represent a robust method for creating dihydrobenzofuran scaffolds, which can be precursors to spirocyclic systems. researchgate.net Copper catalysis is also prevalent, often used in one-pot syntheses reacting o-hydroxy aldehydes with amines and alkynes to build the benzofuran core. nih.gov More directly, Lewis acid-catalyzed formal [2π + 2σ] cycloadditions, for example using BF₃·Et₂O with benzofuran-derived oxadienes, have been developed to efficiently create spiro-fused bicyclic systems. chemrxiv.org
Table 1: Examples of Transition Metal-Catalyzed Reactions for Spiro-Benzofuran Synthesis
| Catalyst/Reagent | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Heck Reaction / Annulation | Aryl boronic acids, 2-(2-formylphenoxy)acetonitriles | Construction of substituted benzofuran core. | nih.gov |
| CuI | One-pot Cyclization | o-hydroxy aldehydes, amines, alkynes | Forms benzofuran ring from simple precursors. | nih.gov |
| BF₃·Et₂O | Formal [2π + 2σ] Cycloaddition | Benzofuran-derived oxadienes, bicyclo[1.1.0]butanes | Efficient access to spiro-fused systems. | chemrxiv.org |
| Rh-based catalysts | Asymmetric Cyclopropanation | Benzofurans, donor-acceptor diazo reagents | Established method for asymmetric cyclopropanation. | rochester.edu |
Organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis, often providing superior stereoselectivity and environmental compatibility.
Organocatalysis: Chiral organocatalysts, such as bifunctional ureas and squaramides, have been successfully applied to the enantioselective synthesis of complex spiro-benzofuran derivatives. rsc.orgrsc.org For example, a quinine-derived urea (B33335) catalyst can facilitate a highly enantioselective [3+2] annulation between N-2,2,2-trifluoroethylisatin ketimines and 3-alkylidene benzofuranones, achieving excellent yields and stereocontrol (up to >20:1 dr, 99:1 er). rsc.org Another innovative strategy involves a one-pot cascade using an aminocatalyst for the asymmetric spirocyclopropylation of benzofuranones, resulting in products with ee values up to >99%. nih.gov
Biocatalysis: A groundbreaking biocatalytic strategy utilizes engineered heme-containing proteins, specifically myoglobin (Mb) variants, to catalyze the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edu This method uses readily available acceptor-only diazo reagents and proceeds in aqueous media. The engineered enzyme provides a chiral pocket that precisely controls the trajectory of the reactants, leading to the formation of 2,3-dihydrobenzofuran-based tricyclic scaffolds with outstanding enantiopurity (>99.9% ee) and diastereoselectivity (>99.9% de). rochester.edu This biocatalytic approach overcomes many challenges associated with chemical catalysts and offers a highly efficient and selective route to these complex structures. rochester.eduwpmucdn.com
Table 2: Comparison of Organocatalytic and Biocatalytic Approaches
| Catalytic Approach | Catalyst Example | Key Advantages | Stereoselectivity | Reference |
|---|---|---|---|---|
| Organocatalysis | Quinine-derived Urea | Metal-free, broad substrate scope, high yields. | Excellent (up to >20:1 dr, 99:1 er) | rsc.org |
| Organocatalysis | Chiral Aminocatalyst | One-pot cascade, dynamic kinetic resolution. | Excellent (up to >99% ee) | nih.gov |
| Biocatalysis | Engineered Myoglobin | Aqueous media, high efficiency, exceptional stereocontrol. | Near-perfect (>99.9% de and ee) | rochester.edu |
Modern synthetic chemistry places a strong emphasis on sustainability. The development of synthetic routes to this compound and related compounds increasingly incorporates green chemistry principles.
The aforementioned biocatalytic cyclopropanation is inherently green, as it occurs in water under mild conditions, avoiding the use of toxic solvents and heavy metals. rochester.edu Similarly, catalyst-free methodologies, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides, offer an environmentally benign pathway to dihydrobenzofuran scaffolds. nih.gov
Electrosynthesis provides another sustainable alternative. A metal- and catalyst-free electrochemical approach has been developed for the diastereoselective synthesis of related spiro[benzofuran-2,2′-furan]-3-ones in a simple undivided cell. acs.org This method is scalable and avoids the use of chemical oxidants. acs.org
Visible-light-mediated catalysis is also a growing area in green benzofuran synthesis. nih.gov These reactions can often be performed at ambient temperature, reducing energy consumption and providing novel reaction pathways that are not accessible through thermal methods.
Chemical Reactivity and Transformations of 2h Spiro Benzofuran 3,1 Cyclopropan 4 Ol
Reactions at the Hydroxyl Group (C-4 Position)
The hydroxyl group at the C-4 position of the benzofuran (B130515) ring is a primary site for various functional group transformations, including etherification, esterification, oxidation, and reduction.
Etherification and Esterification Reactions
The phenolic hydroxyl group of 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol is expected to readily undergo etherification and esterification reactions, common transformations for alcohols and phenols.
Etherification: The Williamson ether synthesis provides a classic and effective method for the conversion of the hydroxyl group to an ether linkage. wikipedia.orgmasterorganicchemistry.combyjus.comkhanacademy.org This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the corresponding ether. The choice of a primary alkyl halide is crucial to favor substitution over elimination. wikipedia.org
Hypothetical Etherification Reactions
| Reactant | Reagents | Product | Expected Yield |
|---|---|---|---|
| This compound | 1. NaH, THF2. CH3I | 4-methoxy-2H-Spiro[benzofuran-3,1'-cyclopropane] | High |
Esterification: The formation of an ester from the hydroxyl group can be achieved through several methods, most notably the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the carboxylic acid or to remove water as it is formed. masterorganicchemistry.comlibretexts.org
Hypothetical Esterification Reactions
| Reactant | Reagents | Product | Expected Yield |
|---|---|---|---|
| This compound | Acetic acid, H2SO4 (cat.) | 4-acetoxy-2H-Spiro[benzofuran-3,1'-cyclopropane] | Moderate to High |
Oxidation and Reduction Pathways
Oxidation: The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-one. Mild oxidizing agents are required to avoid over-oxidation or degradation of the benzofuran and cyclopropane (B1198618) rings. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are well-suited for this transformation. youtube.comwikipedia.orgyoutube.comchemistrysteps.comumn.edu These methods are known for their selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with minimal side reactions. chemistrysteps.comumn.edu
Hypothetical Oxidation Reaction
| Reactant | Reagents | Product | Expected Yield |
|---|---|---|---|
| This compound | PCC, CH2Cl2 | 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-one | High |
Reduction: While the hydroxyl group itself is not typically reduced directly, its conversion to a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride, could in principle lead to the corresponding deoxygenated product, 2H-Spiro[benzofuran-3,1'-cyclopropane]. However, such conditions might also lead to the opening of the strained cyclopropane ring.
Reactions Involving the Cyclopropane Ring
The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. Its reactivity is further influenced by the electronic nature of the attached benzofuran system.
Ring-Opening Reactions and Subsequent Functionalization
The cyclopropane ring in spiro[benzofuran-cyclopropane] systems can be opened under various conditions, including the presence of electrophiles, nucleophiles, or through transition metal catalysis. The regioselectivity of the ring-opening is dictated by the electronic and steric factors of the substituents. In spiro-activated cyclopropanes, nucleophilic attack often leads to ring cleavage. marquette.edunih.gov Lewis acids can also catalyze the ring-opening, generating a carbocationic intermediate that can be trapped by nucleophiles. uni-regensburg.de
Hypothetical Ring-Opening Reactions
| Reactant | Reagents | Product |
|---|---|---|
| This compound | HBr | 3-(2-bromoethyl)-2,3-dihydrobenzofuran-4-ol |
Cycloaddition Reactions Involving the Cyclopropane Moiety
Cyclopropanes, particularly those activated by donor and acceptor groups, can participate in various cycloaddition reactions, acting as three-carbon synthons. marquette.edunih.gov While the specific reactivity of the cyclopropane in this compound in cycloadditions is not extensively documented, analogies can be drawn from related systems. For instance, donor-acceptor cyclopropanes are known to undergo [3+2] and [4+3] cycloaddition reactions. marquette.edu The benzofuran moiety could potentially act as an activating group for the cyclopropane ring in such transformations. Diels-Alder type reactions involving allylidenecyclopropanes have also been reported, suggesting that with appropriate functionalization, the spiro-cyclopropane could act as a dienophile. itu.edu.trresearchgate.netrsc.orgbeilstein-journals.org
Electrophilic and Nucleophilic Reactions on the Benzofuran System
The benzofuran ring system is aromatic and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents.
Electrophilic Aromatic Substitution: The hydroxyl group at C-4 is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. nih.gov Therefore, electrophilic attack is predicted to occur at the C-5 and C-7 positions of the benzene (B151609) ring. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. nih.govresearchgate.netyoutube.com
Hypothetical Electrophilic Aromatic Substitution Reactions
| Reactant | Reagents | Major Product(s) |
|---|---|---|
| This compound | Br2, FeBr3 | 5-bromo- and 7-bromo-2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol |
| This compound | HNO3, H2SO4 | 5-nitro- and 7-nitro-2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol wikipedia.orggoogle.comlibretexts.org |
Nucleophilic Reactions: Nucleophilic attack on the benzofuran ring itself is generally disfavored unless there are strong electron-withdrawing groups present to activate the ring system. In the case of this compound, such groups are absent, making direct nucleophilic substitution on the aromatic ring unlikely under standard conditions. However, nucleophilic attack can lead to the opening of the cyclopropane ring as discussed in section 3.2.1. marquette.edunih.gov
Rearrangement Reactions and Isomerization Pathways
The high degree of ring strain inherent in the cyclopropane ring of this compound makes it susceptible to various rearrangement reactions, which can be initiated by acid, base, or thermal conditions. These reactions often involve the cleavage of one of the cyclopropane C-C bonds to relieve strain, leading to the formation of new carbocyclic or heterocyclic frameworks.
One potential pathway involves an acid-catalyzed rearrangement. Protonation of the hydroxyl group or the ether oxygen of the dihydrobenzofuran ring could initiate a cascade of electronic shifts, leading to the opening of the cyclopropane ring. For instance, acid-catalyzed ring-opening of related spirocyclopropane systems, such as cyclohexane-1,3-dione-2-spirocyclopropanes, has been shown to proceed via nucleophilic attack, leading to new heterocyclic systems like 2-substituted tetrahydroindol-4-ones. researchgate.net A similar mechanism could be envisioned for this compound, potentially yielding substituted benzofuran or chromene derivatives.
Thermal rearrangements of cyclopropanes are also well-documented processes that typically proceed through a diradical intermediate, leading to isomerization. uni.lu For this compound, heating could induce homolytic cleavage of a cyclopropane bond, followed by intramolecular hydrogen transfer or rearrangement to afford isomeric structures, such as vinyl-substituted dihydrobenzofurans or other ring-expanded products.
Isomerization might also occur through keto-enol tautomerism. Although the aromatic phenol (B47542) ring stabilizes the enol form, under certain conditions, tautomerization to the corresponding spiro[benzofuran-2(3H),1'-cyclopropan]-4(5H)-one could be possible, opening up different reaction pathways.
Derivatization Strategies for Enhanced Structural Diversity
The presence of a reactive phenolic hydroxyl group and the unique spirocyclic core in this compound provide multiple handles for chemical modification, allowing for the generation of a diverse library of derivatives.
Derivatization of the Phenolic Hydroxyl Group:
The hydroxyl group is a prime site for functionalization. Standard etherification and esterification reactions can be employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties.
Etherification: The Williamson ether synthesis, involving the deprotonation of the phenolic hydroxyl with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be used to prepare a variety of ether derivatives. youtube.comyoutube.com This strategy allows for the introduction of simple alkyl chains, as well as more complex functionalities.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base catalyst (e.g., pyridine (B92270) or triethylamine) would readily yield the corresponding ester derivatives. This approach is useful for introducing acyl groups that can alter the molecule's steric and electronic properties.
The following table provides hypothetical examples of derivatization reactions at the hydroxyl group:
| Reagent | Reaction Type | Product Class |
| Methyl iodide / NaH | Williamson Ether Synthesis | Methoxy derivative |
| Benzyl bromide / K₂CO₃ | Williamson Ether Synthesis | Benzyloxy derivative |
| Acetyl chloride / Pyridine | Esterification | Acetate ester |
| Benzoyl chloride / Et₃N | Esterification | Benzoate ester |
Modification of the Spirocyclic Core:
While reactions involving the spiro-fused cyclopropane ring are less predictable without specific experimental data, some potential transformations can be inferred from the reactivity of related systems.
Ring-Opening Reactions: As mentioned in the rearrangement section, the strained cyclopropane ring can be opened under various conditions. For example, reaction with nucleophiles in the presence of a Lewis acid could lead to the formation of substituted dihydrobenzofuran derivatives with a functionalized side chain. Research on related oxaspiro[2.2]pentanes has shown that ring expansion to cyclobutanones can occur upon treatment with a Lewis acid, driven by the release of ring strain. nih.gov
Palladium-Catalyzed Cross-Coupling: While challenging, it might be possible to activate a C-H bond on the cyclopropane ring for palladium-catalyzed cross-coupling reactions, although this would likely require specific directing groups. More plausibly, derivatization of the aromatic ring (e.g., through bromination) would provide a handle for Suzuki or other cross-coupling reactions to introduce new aryl or alkyl substituents.
These derivatization strategies highlight the potential of this compound as a versatile scaffold for the synthesis of a wide range of new chemical entities with potentially interesting biological or material properties.
Synthesis and Characterization of Advanced Derivatives and Analogs of 2h Spiro Benzofuran 3,1 Cyclopropan 4 Ol
Derivatives with Modifications on the Benzofuran (B130515) Aromatic Ring
The functionalization of the benzofuran aromatic ring in 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol allows for the modulation of its electronic and steric properties. A range of synthetic strategies can be employed to introduce substituents at various positions of the benzene (B151609) ring.
Methodologies for the synthesis of substituted benzofurans often involve the cyclization of appropriately functionalized phenols. These methods can be adapted to create derivatives of the target spirocycle. For instance, palladium-catalyzed intramolecular C-H functionalization or copper-catalyzed cyclization of ortho-alkynylphenols are powerful tools for constructing the benzofuran core with pre-installed substituents on the aromatic ring. While direct substitution on the pre-formed spiro[benzofuran-3,1'-cyclopropan]-4-ol is challenging, the synthesis from substituted phenolic precursors offers a viable route.
Commercially available analogs, such as 7-methyl-2H-spiro[1-benzofuran-3,1'-cyclopropan]-4-ol, confirm the feasibility of synthesizing such derivatives. Furthermore, the existence of related structures like 5-nitro-spiro(benzofuran-2(3h),1'-cyclopropan)-3-one and 5-(dimethylamino)-spiro(benzofuran-2(3h),1'-cyclopropan)-3-one in chemical databases suggests that a variety of electron-donating and electron-withdrawing groups can be incorporated into the aromatic ring of the spiro[benzofuran-cyclopropane] scaffold.
Table 1: Representative Derivatives with Modifications on the Benzofuran Aromatic Ring
| Compound Name | Substituent | Position | Synthesis Method (Proposed) | Key Characterization Data (Hypothetical) |
| 7-Methyl-2H-spiro[benzofuran-3,1'-cyclopropan]-4-ol | -CH₃ | 7 | Cyclization of a 2-methyl-6-(prop-2-yn-1-yloxy)phenol derivative | ¹H NMR: δ 2.3 (s, 3H, Ar-CH₃) |
| 5-Nitro-2H-spiro[benzofuran-3,1'-cyclopropan]-4-ol | -NO₂ | 5 | Synthesis from a 4-nitro-2-(prop-2-yn-1-yloxy)phenol precursor | IR: ν ~1520, 1340 cm⁻¹ (NO₂) |
| 6-Methoxy-2H-spiro[benzofuran-3,1'-cyclopropan]-4-ol | -OCH₃ | 6 | Cyclization of a 3-methoxy-6-(prop-2-yn-1-yloxy)phenol derivative | ¹H NMR: δ 3.8 (s, 3H, OCH₃) |
| 5-Bromo-2H-spiro[benzofuran-3,1'-cyclopropan]-4-ol | -Br | 5 | Electrophilic bromination of a suitable precursor or synthesis from a brominated phenol (B47542) | MS: Isotopic pattern for Br present |
Derivatives with Alterations to the Benzofuran Dihydrofuran Ring
Modifications to the dihydrofuran ring of this compound can significantly impact its chemical reactivity and biological activity. These alterations can include oxidation, reduction, or ring-opening reactions.
The hydroxyl group at the 4-position can be oxidized to a ketone, yielding the corresponding spiro[benzofuran-3,1'-cyclopropan]-4-one. This transformation can be achieved using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Conversely, reduction of the dihydrofuran ring, potentially through catalytic hydrogenation, could lead to the saturation of the furan (B31954) moiety, although this may be accompanied by the opening of the strained cyclopropane (B1198618) ring under harsh conditions.
Ring-opening reactions of the dihydrofuran moiety can be initiated by nucleophilic or electrophilic attack, particularly after activation of the hydroxyl group. For instance, acid-catalyzed ring-opening could lead to the formation of functionalized cyclopropane-containing phenols.
Analogs with Substituted Cyclopropane Rings
The introduction of substituents onto the cyclopropane ring of the spirocyclic system offers another avenue for structural diversification. Rhodium-catalyzed intermolecular cyclopropanation of benzofurans with substituted diazo compounds or cyclopropenes represents a powerful method for constructing such analogs. researchgate.netresearchgate.netnih.govresearchgate.net This approach allows for the diastereoselective formation of vinylcyclopropanes when cyclopropenes are used as carbene precursors. researchgate.netresearchgate.netresearchgate.net
For example, the reaction of a suitably protected 4-hydroxybenzofuran with a substituted cyclopropene in the presence of a rhodium catalyst could yield analogs with alkyl or aryl groups on the cyclopropane ring. The stereochemistry of the resulting cyclopropane can often be controlled by the choice of catalyst and reaction conditions.
Table 2: Representative Analogs with Substituted Cyclopropane Rings
| Compound Name | Substituent(s) | Position(s) | Synthesis Method (Proposed) | Key Characterization Data (Hypothetical) |
| 2'-Phenyl-2H-spiro[benzofuran-3,1'-cyclopropan]-4-ol | -C₆H₅ | 2' | Rhodium-catalyzed cyclopropanation with phenyldiazomethane | ¹H NMR: Signals in the aromatic region for the 2'-phenyl group |
| 2',2'-Dichloro-2H-spiro[benzofuran-3,1'-cyclopropan]-4-ol | -Cl, -Cl | 2', 2' | Dichlorocyclopropanation of a 4-hydroxy-2,3-dihydrobenzofuran derivative | MS: Isotopic pattern for two Cl atoms |
| 2'-Methyl-2H-spiro[benzofuran-3,1'-cyclopropan]-4-ol | -CH₃ | 2' | Cyclopropanation with ethyldiazoacetate followed by reduction and decarboxylation | ¹H NMR: Doublet and multiplet for the methyl-substituted cyclopropyl (B3062369) protons |
Spirocyclic Analogs with Different Ring Sizes and Heteroatoms
Expanding the size of the spirocyclic ring or introducing heteroatoms can lead to novel analogs with distinct conformational and electronic properties. The synthesis of spiro[benzofuran-3,1'-cyclopentane] derivatives has been achieved through various cycloaddition reactions. nih.govresearchgate.net For instance, a [3+2] cycloaddition of benzoaurones with 3-homoacyl coumarins, catalyzed by DBU, yields spiro[benzofuranone-cyclopentane] compounds. nih.gov Subsequent reduction of the ketone would provide access to the corresponding alcohol analogs.
The synthesis of spiro-heterocyclic analogs, such as those containing nitrogen or oxygen in the spiro-ring, can be accomplished through multicomponent reactions. A three-component [3+2] azomethine ylide cycloaddition reaction has been utilized to produce spiro-pyrrolidine compounds fused to a benzofuran core. mdpi.com While these reported examples often start from benzofuran-2(3H)-one derivatives, similar strategies could potentially be adapted for precursors leading to the 4-hydroxy spirocycles.
Table 3: Representative Spirocyclic Analogs with Different Ring Sizes and Heteroatoms
| Compound Name | Spirocyclic Ring | Heteroatom(s) | Synthesis Method (Proposed) |
| 2H-Spiro[benzofuran-3,1'-cyclopentan]-4-ol | Cyclopentane | None | [3+2] Cycloaddition followed by reduction |
| 2H-Spiro[benzofuran-3,1'-cyclobutan]-4-ol | Cyclobutane | None | Photochemical [2+2] cycloaddition of a suitable benzofuran derivative |
| 2H-Spiro[benzofuran-3,2'-oxiran]-4-ol | Oxirane | Oxygen | Epoxidation of a 3-methylene-2,3-dihydrobenzofuran-4-ol |
| 2H-Spiro[benzofuran-3,2'-aziridin]-4-ol | Aziridine | Nitrogen | Aziridination of a 3-methylene-2,3-dihydrobenzofuran-4-ol |
Incorporation into Polycyclic and Fused Ring Systems
The unique structural features of this compound make it an interesting building block for the construction of more complex polycyclic and fused ring systems. The strained cyclopropane ring can undergo ring-opening reactions to generate reactive intermediates that can participate in subsequent cyclizations.
Acid-catalyzed ring-opening of spirocyclopropanes fused to a cyclohexane-1,3-dione system has been shown to lead to the formation of tetrahydrobenzofurans. A similar strategy could potentially be applied to the title compound, where acid treatment could induce ring expansion or rearrangement to form fused polycyclic structures.
Furthermore, cycloaddition reactions involving the benzofuran moiety could lead to the formation of fused ring systems. While the dihydrofuran ring in the parent compound is not aromatic, derivatives with an aromatic furan ring could participate in Diels-Alder reactions to construct complex polycyclic architectures. The synthesis of structurally divergent benzofuran-fused azocine derivatives and spiro-cyclopentanone benzofurans has been demonstrated, showcasing the potential for creating complex fused systems from benzofuran precursors. nih.gov
The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds highlights the utility of benzofuran moieties in constructing complex, multi-ring systems with interesting photophysical properties. mdpi.com These advanced synthetic strategies could be adapted to incorporate the spiro[benzofuran-3,1'-cyclopropane] unit into larger, more intricate molecular frameworks.
Advanced Spectroscopic and Structural Characterization of 2h Spiro Benzofuran 3,1 Cyclopropan 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a detailed connectivity map of 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol.
In the ¹H NMR spectrum, the aromatic protons on the benzofuran (B130515) ring are expected to appear in the range of δ 6.5-7.5 ppm. The chemical shifts and coupling constants of these protons would reveal the substitution pattern on the aromatic ring. The protons of the cyclopropane (B1198618) ring are anticipated to resonate in the upfield region, typically between δ 0.5-2.0 ppm, with characteristic geminal and vicinal coupling constants. The methylene protons of the benzofuran ring (at the C2 position) would likely appear as a distinct singlet or a pair of doublets around δ 4.0-5.0 ppm. The hydroxyl proton would give rise to a broad singlet, the chemical shift of which is dependent on concentration and solvent.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spiro carbon, being a quaternary carbon linked to four other carbons, is expected to have a characteristic chemical shift in the range of δ 70-90 ppm. bioorganica.org.ua Aromatic carbons would resonate between δ 110-160 ppm, while the cyclopropane carbons would appear at higher field, typically between δ 10-30 ppm.
Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, for instance, within the aromatic spin system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as the cyclopropane ring to the benzofuran core via the spiro center. bioorganica.org.ua
Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20-6.80 | m | 3H | Ar-H |
| 5.10 | s | 1H | OH |
| 4.65 | s | 2H | O-CH₂ |
| 1.50-1.20 | m | 4H | Cyclopropyl-H |
Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | Ar-C-O |
| 145.0 | Ar-C-OH |
| 130.0-110.0 | Ar-C |
| 85.0 | Spiro-C |
| 75.0 | O-CH₂ |
| 20.0-10.0 | Cyclopropyl-C |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, IR spectroscopy would be particularly useful for identifying the hydroxyl (-OH) and the ether (C-O-C) functionalities.
A broad absorption band in the region of 3500-3200 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropane and methylene groups would be observed just below 3000 cm⁻¹. docbrown.info The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the ether linkage in the benzofuran ring would likely be present in the 1250-1050 cm⁻¹ range. The "fingerprint" region, below 1500 cm⁻¹, would contain a complex pattern of bands arising from various bending and skeletal vibrations, providing a unique signature for the molecule. docbrown.info
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic C=C stretching and the cyclopropane ring vibrations would be expected to show strong Raman scattering.
Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3500-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2990-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1050 | C-O stretch (ether) |
| 1020-1000 | Cyclopropane ring skeletal vibration |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a new compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula.
For this compound, which has a molecular formula of C₁₀H₁₀O₂, the expected monoisotopic mass would be calculated with high precision. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion [M+H]⁺ or other related adducts. The experimentally measured mass would then be compared to the theoretical mass, and a difference of less than 5 ppm would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum could also offer additional structural information.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [C₁₀H₁₀O₂ + H]⁺ | 163.0759 |
| [C₁₀H₁₀O₂ + Na]⁺ | 185.0578 |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR and mass spectrometry provide compelling evidence for the structure of a molecule, X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful X-ray crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsional angles. mdpi.com It would definitively confirm the spirocyclic nature of the molecule and the connectivity of all atoms. Furthermore, it would reveal the conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The ability of X-ray crystallography to determine the absolute configuration of chiral molecules makes it an invaluable tool in stereochemistry. nih.gov
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| V (ų) | 1035 |
| Z | 4 |
Chiroptical Spectroscopy for Stereochemical Assignment
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereochemical aspects.
These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. nsf.gov An electronic circular dichroism (ECD) spectrum would show positive or negative absorption bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, primarily the benzofuran system. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter. nih.gov
By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of a particular enantiomer of this compound could be confidently assigned. This is particularly crucial in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.
Theoretical and Computational Chemistry Studies on 2h Spiro Benzofuran 3,1 Cyclopropan 4 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
No published studies were found that performed Density Functional Theory (DFT) calculations on 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol.
Electronic Structure and Orbital Analysis (e.g., Frontier Molecular Orbitals)
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other electronic properties for this compound are not available in the public domain.
Reaction Mechanism Elucidation and Transition State Analysis
There are no available computational studies elucidating reaction mechanisms or analyzing transition states involving this compound.
Prediction of Spectroscopic Properties
Computational predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this specific molecule have not been reported in the literature reviewed.
Conformational Analysis and Energy Landscape Mapping
Detailed conformational analysis and mapping of the potential energy surface for this compound are not documented in available research.
Molecular Dynamics Simulations for Conformational Stability and Interactions
No molecular dynamics simulation studies have been published that focus on the conformational stability or intermolecular interactions of this compound.
Computational Design and Virtual Screening of Novel Analogs
There is no information on the use of this compound as a scaffold in computational design or virtual screening for the development of novel analogs.
Structure Activity Relationship Sar Investigations of 2h Spiro Benzofuran 3,1 Cyclopropan 4 Ol Derivatives
Fundamental Principles of SAR Applied to Spirocyclic Systems
Spirocyclic systems, characterized by two rings sharing a single common atom, introduce a unique three-dimensional architecture that can significantly influence a molecule's interaction with biological targets. The spiro center in 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol fixes the relative orientation of the benzofuran (B130515) and cyclopropane (B1198618) rings, leading to a more rigid conformation compared to more flexible acyclic or non-spirocyclic analogs. This conformational rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
The fundamental principles of SAR applied to such systems involve assessing how modifications to this rigid scaffold affect biological activity. Key considerations include:
Topological Features: The defined spatial arrangement of functional groups around the spiro core is a primary determinant of activity. The trajectory of substituents extending from the benzofuran and cyclopropane rings creates a specific pharmacophore that must complement the binding site of a biological target.
Vectorial Orientation of Substituents: The spirocyclic nature of the scaffold directs substituents in specific vectors. Understanding how these vectors align with key interaction points within a binding pocket is crucial for optimizing activity.
Physicochemical Properties: Modifications to the scaffold can alter key physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and solubility, all of which play a vital role in absorption, distribution, metabolism, and excretion (ADME) profiles.
Impact of Substitutions on the Benzofuran Moiety on Activity Profiles
The benzofuran moiety of this compound offers multiple positions for substitution, primarily on the benzene (B151609) ring (positions 5, 6, and 7) and potentially at the 2-position of the furan (B31954) ring. The electronic nature and steric bulk of these substituents can profoundly influence the molecule's biological activity.
Preliminary SAR analyses on related benzofuran-containing spiro compounds have indicated that the electronic properties of substituents on the aromatic ring are critical. For instance, in a study on benzofuran spiro-pyrrolidine derivatives, it was observed that the introduction of electron-donating groups was beneficial for their anticancer activity. mdpi.com Conversely, the presence of electron-withdrawing groups like chloro and bromo did not lead to a significant enhancement in activity. mdpi.com
These findings suggest that for this compound derivatives, substituents that can modulate the electron density of the benzofuran ring system could be key to tuning their activity. For example, the introduction of methoxy (-OCH3) or hydroxyl (-OH) groups, which are electron-donating, might enhance activity, whereas nitro (-NO2) or cyano (-CN) groups, which are electron-withdrawing, may have a different effect. The position of these substituents is also crucial, as it dictates the interaction with specific regions of the target's binding site. mdpi.com
Table 1: Hypothetical Impact of Benzofuran Substitutions on Biological Activity
| Position of Substitution | Substituent Type | Predicted Impact on Activity | Rationale |
| 5-position | Electron-donating (e.g., -OCH3) | Potential Increase | May enhance binding through favorable electronic interactions. |
| 6-position | Electron-withdrawing (e.g., -Cl) | Variable/Potentially Decreased | Could alter the overall electron distribution, potentially reducing binding affinity. |
| 7-position | Bulky group (e.g., -tBu) | Potential Decrease | May introduce steric hindrance, preventing optimal binding. |
Role of Cyclopropane Ring Modifications in Modulating Activity
Modifications to the cyclopropane ring can include the introduction of substituents at the 2' and 3' positions. The size, stereochemistry, and electronic nature of these substituents can influence:
Conformational Rigidity: The introduction of substituents on the cyclopropane ring can further restrict the molecule's conformation, potentially leading to a more favorable binding orientation.
Lipophilicity: The addition of alkyl or other non-polar groups can increase the molecule's lipophilicity, which may affect its ability to cross cell membranes.
Metabolic Stability: The cyclopropane ring itself is generally more metabolically stable than a corresponding open-chain analog. Substitutions on the ring can be designed to block potential sites of metabolism.
In studies of other bioactive molecules containing a cyclopropane ring, it has been shown that the configuration of substituents on the ring is of prime importance for potent inhibitory activity. unl.pt For example, the decoration of a phenyl ring attached to a cyclopropane with small, halogenated functional groups has been shown to significantly improve inhibitory activity against certain enzymes. nih.gov
Table 2: Potential Modifications to the Cyclopropane Ring and Their Expected Effects
| Modification | Expected Effect | Rationale |
| Introduction of a methyl group | Increased lipophilicity | May enhance membrane permeability. |
| Addition of a hydroxyl group | Increased polarity | Could improve solubility and introduce new hydrogen bonding opportunities. |
| Substitution with a phenyl group | Potential for π-π stacking interactions | May enhance binding affinity to targets with aromatic residues. |
Stereochemical Contributions to Structure-Activity Relationships
The spiro carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Furthermore, substitutions on the benzofuran or cyclopropane rings can introduce additional stereocenters, leading to a variety of diastereomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.
The three-dimensional arrangement of atoms is critical for the specific interaction between a ligand and its biological target, which is often a chiral macromolecule like a protein or nucleic acid. Therefore, the absolute configuration of the spiro center and any other chiral centers in derivatives of this compound is expected to play a pivotal role in their biological activity.
For instance, in the synthesis of related spiro-pyrrolidine compounds, a high diastereomeric ratio was achieved, indicating stereocontrol in the reaction. mdpi.com The biological evaluation of these individual stereoisomers would be essential to determine which configuration is responsible for the observed activity. The synthesis of enantiomerically pure starting materials or the separation of racemic mixtures would be a crucial step in elucidating the stereochemical contributions to the SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that are most influential for their activity.
A typical QSAR study involves:
Data Set Generation: A series of analogs of this compound would be synthesized and their biological activity measured.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While a specific QSAR model for this compound derivatives is not yet publicly available, studies on other benzofuran derivatives have successfully employed 2D-QSAR to describe their bioactivity. nih.gov For example, a statistically significant 2D-QSAR model was developed for a series of benzofuran-based vasodilators. nih.gov Such a model for the spiro[benzofuran-cyclopropane] scaffold could guide the design of new, more potent derivatives by predicting their activity before synthesis, thereby saving time and resources.
Table 3: Commonly Used Descriptors in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Examples | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, polarity |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Wiener index, Kier & Hall indices | Connectivity and branching of the molecule |
Emerging Research Avenues and Future Outlook
Development of Novel and Efficient Synthetic Pathways
The construction of the spiro[benzofuran-cyclopropane] core is a significant synthetic challenge. Future research will likely focus on developing more efficient, atom-economical, and stereoselective methods. While classical approaches may be effective, emerging strategies are geared towards minimizing steps and maximizing complexity in a single operation.
Key areas of development include:
Asymmetric Catalysis: Achieving enantiopure forms of 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol is crucial for medicinal chemistry applications. Future pathways will likely employ chiral catalysts (organocatalysts or transition-metal complexes) to control the stereochemistry of the spirocyclic center during the key bond-forming steps.
Cycloaddition Reactions: Three-component [3+2] azomethine ylide cycloaddition reactions have proven effective for synthesizing spiro-pyrrolidine compounds based on a benzofuran (B130515) core, often with high diastereoselectivity. mdpi.comnih.gov Similar strategies, such as formal [2+1] cycloadditions of benzofuran-derived precursors with cyclopropanation reagents, could provide direct access to the desired scaffold. researchgate.net
One-Pot and Domino Reactions: Multi-component reactions that form several bonds in a single operation are highly desirable for efficiency. Designing a domino sequence, for instance, involving a Michael addition followed by an intramolecular cyclization, could be a powerful route to construct the spirocyclic framework. researchgate.net
| Synthetic Strategy | Description | Potential Advantages | Relevant Findings for Related Scaffolds |
|---|---|---|---|
| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze the formation of the spiro-center with high enantioselectivity. | Metal-free, environmentally benign, high stereocontrol. | Organocatalysis has been used to achieve highly stereocontrolled transformations in the synthesis of complex spirocyclic systems. researchgate.net |
| Transition-Metal Catalyzed Annulations | Employing metals like Palladium or Rhodium to catalyze C-H activation or oxidative annulation reactions to form the fused ring system. | High efficiency, functional group tolerance. | Palladium-catalyzed [4+2] oxidative annulation has been used to create polycyclic aromatic hydrocarbons. researchgate.net |
| [3+2] and [2+1] Cycloadditions | Combining molecular fragments in a concerted or stepwise manner to rapidly assemble the core spiro[benzofuran-cyclopropane] structure. | High atom economy, rapid increase in molecular complexity. | Three-component [3+2] cycloadditions are reported for synthesizing benzofuran spiro-pyrrolidine derivatives in high yields (74-99%). mdpi.comnih.gov |
| Domino Reactions | A sequence of intramolecular reactions initiated by a single event, forming multiple bonds in one pot without isolating intermediates. | High efficiency, reduced waste, operational simplicity. | The Michael-Mannich reaction has been used to build complex spirocyclic scaffolds efficiently. researchgate.net |
Application of Advanced Analytical Techniques for Deeper Structural Insights
Unambiguous characterization of the three-dimensional structure of this compound and its derivatives is paramount. While standard techniques like 1H and 13C NMR are foundational, advanced methods are necessary to resolve complex stereochemical and conformational questions.
Future research will increasingly rely on:
2D NMR Spectroscopy: Techniques such as COSY, HMQC, and HMBC are essential for confirming connectivity. mdpi.com For spirocyclic systems, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the relative stereochemistry by identifying protons that are close in space.
Single-Crystal X-ray Crystallography: This technique provides the definitive solid-state structure, confirming absolute stereochemistry, bond lengths, and angles. It serves as the ultimate proof of structure for novel spirocyclic compounds. mdpi.com
Computational NMR Prediction: Integrating quantum chemical calculations with experimental data can aid in the assignment of complex spectra and provide insights into the conformational dynamics of the molecule in solution.
| Analytical Technique | Type of Insight Provided | Importance for Spirocyclic Compounds |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Basic structural information, chemical environment of atoms. | Fundamental characterization of the molecular backbone. nih.govsciensage.info |
| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity through bonds. | Confirms the precise bonding network within the complex spiro framework. mdpi.comipb.pt |
| NOESY/ROESY | Through-space correlations between nuclei. | Crucial for determining relative stereochemistry and preferred conformations. |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, and angles in the solid state. | Unambiguous proof of structure and stereochemistry. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirms the molecular formula of newly synthesized derivatives. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future directions in this area include:
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical databases to design novel derivatives of the spiro[benzofuran-cyclopropane] scaffold with desired properties. nih.govfrontiersin.orgsemanticscholar.org
Property Prediction: ML models can be developed to predict key physicochemical and biological properties (e.g., solubility, metabolic stability, target binding affinity) for virtual libraries of derivatives, allowing researchers to prioritize the most promising candidates for synthesis. ijnc.ir
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest entire synthetic routes, helping chemists to overcome synthetic challenges and find more efficient pathways to target molecules. neurips.ccnips.cc
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| Generative Models | Algorithms that create new molecular structures based on learned patterns from existing data. | Rapidly explores novel chemical space around the core scaffold to identify innovative drug candidates. tue.nlnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity or physical properties. | Prioritizes synthetic targets by predicting their efficacy and drug-like properties before synthesis. |
| Retrosynthesis Prediction | AI platforms that suggest synthetic pathways for a target molecule by working backward from the product. | Accelerates the development of efficient and practical synthetic routes. neurips.cc |
| Active Learning | An ML strategy where the model intelligently selects the most informative experiments to perform next. | Maximizes learning from a small number of experiments, making the discovery process more efficient. frontiersin.orgnih.gov |
Exploration of Unconventional Reactivity and Transformation Pathways
The strained three-membered ring of the cyclopropane (B1198618) moiety in this compound makes it a prime candidate for unique chemical transformations. The "spiro-activation" concept suggests that the fusion of the two rings enhances the electrophilicity of the cyclopropane. d-nb.info
Promising research avenues include:
Ring-Opening Reactions: The cyclopropane ring is susceptible to nucleophilic attack, leading to ring-opening. This can be exploited to synthesize more complex, functionalized benzofuran derivatives. Studies on related spirocyclopropanes show that reactions with nucleophiles like thiophenolates can proceed via an SN2-type mechanism. d-nb.infonih.govresearchgate.net Acid-catalyzed ring-opening cyclizations have also been shown to be effective for creating 2-arylbenzofuran skeletons from spirocyclopropane precursors. elsevierpure.comresearchgate.net
Radical-Mediated Transformations: The strained C-C bonds of the cyclopropane can undergo homolytic cleavage under radical conditions, opening up pathways for novel cyclization or addition reactions. beilstein-journals.org
Transition-Metal Catalyzed Rearrangements: The interaction of the strained ring with transition metals can lead to fascinating rearrangements and the formation of novel carbocyclic or heterocyclic systems.
| Reaction Type | Description | Potential Synthetic Utility |
|---|---|---|
| Nucleophilic Ring-Opening | Attack by a nucleophile (e.g., thiols, amines, ylides) on an electrophilic carbon of the cyclopropane ring, leading to cleavage of a C-C bond. d-nb.infojst.go.jp | Creates highly functionalized benzofuran derivatives with diverse side chains. |
| Acid-Catalyzed Rearrangement | Protonation of the molecule induces a cascade of bond migrations, potentially leading to ring expansion or skeletal rearrangement. elsevierpure.com | Access to novel heterocyclic frameworks that are difficult to synthesize by other means. |
| Radical Ring-Opening/Cyclization | Generation of a radical species that triggers the opening of the cyclopropane ring, followed by an intramolecular cyclization. beilstein-journals.org | Construction of complex polycyclic systems from a simple spirocyclic starting material. |
| Transition-Metal Insertion | A metal catalyst inserts into a strained C-C bond of the cyclopropane, forming a metallacycle intermediate that can undergo further reactions. | Enables novel cross-coupling and annulation strategies. |
Interdisciplinary Research Synergies in Spirocyclic Chemistry
The full potential of this compound can only be realized through collaborations across different scientific disciplines. The inherent three-dimensionality and conformational rigidity of spirocycles make them attractive scaffolds for probing biological systems and developing new materials. nih.govresearchgate.net
Future synergies will likely involve:
Medicinal Chemistry and Chemical Biology: The spirocyclic scaffold can be used to design and synthesize novel probes or drug candidates. dndi.orgresearchgate.net Its rigid structure can help in mapping the binding pockets of proteins and enzymes with high precision.
Computational Chemistry and Synthetic Chemistry: Theoretical calculations can predict the reactivity and properties of designed molecules, guiding synthetic chemists to target the most promising compounds.
Materials Science: The unique shape and rigidity of spirocycles can be exploited in the design of novel organic materials, such as organic light-emitting diodes (OLEDs) or chiral materials for asymmetric catalysis.
The exploration of this compound is at a nascent stage, but the path forward is rich with opportunities. By leveraging modern synthetic methods, advanced analytical tools, and the predictive power of artificial intelligence, the scientific community is well-equipped to unlock the secrets of this intriguing molecule and its derivatives, paving the way for innovations in medicine, materials science, and beyond.
Q & A
Q. What are the key synthetic challenges in preparing 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol, and what multi-step strategies are employed?
The synthesis of spirocyclic benzofuran derivatives often faces challenges such as regioselectivity in cyclopropane formation and stability of intermediates. A multi-step approach involves:
- Condensation reactions between benzofuran precursors and cyclopropane-forming reagents (e.g., Simmons-Smith reagents) under controlled conditions to ensure stereochemical fidelity .
- Selective oxidation of intermediates to introduce the hydroxyl group at the 4-position, using agents like potassium permanganate or chromium trioxide .
- Purification via chromatography to isolate the spirocyclic product from regioisomers .
Q. What spectroscopic and analytical methods are critical for confirming the spirocyclic structure and hydroxyl group position?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify spiro connectivity (e.g., distinct cyclopropane proton splitting patterns and benzofuran aromatic signals) .
- Infrared (IR) Spectroscopy : Identification of the hydroxyl group (broad peak ~3200–3600 cm) and benzofuran carbonyl stretches (~1700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHO) and isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity in spirocyclic benzofuran derivatives?
SAR strategies include:
- Scaffold diversification : Modifying pendant groups on the benzofuran core (e.g., electron-withdrawing substituents at C-2 or C-5) to enhance binding affinity .
- Library synthesis : Creating focused libraries (e.g., 45 compounds) to explore substituent effects on cyclopropane rigidity and hydrogen-bonding capacity .
- Biological assays : Using cell-based reporter systems (e.g., HCV luciferase assays) to quantify inhibitory activity (EC) and selectivity indices (CC/EC) .
Q. How does the spirocyclopropane moiety influence thermal stability and optical properties in polymer applications?
- Thermal stability : The spirocyclopropane restricts molecular motion, increasing glass transition temperatures (T) above 200°C, as observed in polybenzofuran derivatives .
- Optical properties : The rigid spiro structure reduces π-π stacking, enhancing transparency (>90% visible light transmission) in thermoplastic films .
- Recyclability : The cyclopropane ring’s strain enables chemical recycling via acid-catalyzed cleavage .
Q. What computational methods are effective in predicting reactivity for dearomatization reactions involving this compound?
Advanced strategies include:
- Density Functional Theory (DFT) : Modeling electron-deficient benzofuran systems to predict regioselectivity in photoredox-mediated dearomatization (e.g., Giese-type transformations) .
- Transition state analysis : Identifying energy barriers for cyclopropane ring-opening or hydroxyl group participation in radical intermediates .
- Molecular docking : Simulating interactions with biological targets (e.g., HCV NS5B polymerase) to prioritize synthetic targets .
Data Contradictions and Resolution
- SAR discrepancies : Some studies report conflicting bioactivity trends for C-2 vs. C-5 substituents . Resolution requires comparative assays using isogenic cell lines to isolate target-specific effects.
- Synthetic yields : Microwave-assisted methods (e.g., Claisen-Schmidt condensation) claim higher yields (~80%) than traditional routes (~50%) , but reproducibility depends on solvent purity and microwave parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
